Cyclopropyl 2,5-xylyl ketone
Description
Significance of Cyclopropyl (B3062369) Ketone Motifs in Contemporary Organic Synthesis
The cyclopropyl group is more than just a small cycloalkane; its electronic properties are complex and intriguing. The bonds within the cyclopropane (B1198618) ring possess a high degree of p-character, allowing the ring to engage in conjugation with adjacent π-systems, such as the carbonyl group. In arylcyclopropanes, the cyclopropyl group can act as an electron-donating group, thereby activating the phenyl ring. unl.pt This electronic behavior, coupled with the inherent ring strain, makes cyclopropyl ketones valuable intermediates in synthesis.
Their utility is particularly evident in the construction of more complex molecular frameworks. The strain energy of the cyclopropane ring can be harnessed as a driving force for a variety of chemical transformations. nih.gov Furthermore, the introduction of a cyclopropyl group can enhance the metabolic stability and pharmacokinetic profile of drug candidates, making it an attractive feature in medicinal chemistry. unl.pt The rigid conformation of the cyclopropyl group can also be used to lock molecules into their biologically active conformations, potentially leading to a significant enhancement in potency. unl.pt Consequently, cyclopropyl ketones serve as versatile building blocks for accessing diverse molecular scaffolds, including highly substituted cyclopentane (B165970) ring systems through formal [3+2] cycloaddition reactions. nih.gov
Overview of Strained Carbocyclic Systems in Chemical Transformations
Small carbocyclic systems, such as cyclopropane and cyclobutane, are characterized by significant ring strain. wikipedia.org This strain is a combination of angle strain, resulting from the compression of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, arising from the eclipsing interactions of substituents on adjacent atoms. wikipedia.orglibretexts.org In cyclopropane, the internal C-C-C bond angles are forced to be 60°, leading to a high degree of angle strain and making it a high-energy molecule. youtube.com
This stored potential energy is the key to the unique reactivity of strained rings. wikipedia.org Chemical reactions that lead to the opening of the ring are energetically favorable as they relieve this strain. researchgate.net This principle of "strain-release" is a powerful tool in organic synthesis, enabling transformations that would be difficult to achieve otherwise. numberanalytics.com The high reactivity associated with ring strain allows these systems to participate in a variety of reactions, including ring-opening metathesis, and nucleophilic ring-opening reactions, providing access to a myriad of useful molecular scaffolds. wikipedia.orgwoodlibrarymuseum.org
Historical Context and Evolution of Research on Cyclopropyl Ketone Derivatives
The story of cyclopropyl ketones is intrinsically linked to the discovery of their parent carbocycle, cyclopropane. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgacs.org For several decades, cyclopropane and its derivatives remained largely laboratory curiosities.
A significant turning point came in 1929 when Henderson and Lucas discovered the anesthetic properties of cyclopropane gas. woodlibrarymuseum.org This discovery propelled the compound into the medical field, and by 1936, industrial production had commenced. wikipedia.org Although its use as an anesthetic was eventually discontinued (B1498344) due to its high flammability, the period of its clinical use spurred broader interest in the chemistry of cyclopropane and its derivatives. wikipedia.orgnih.gov Early research focused on the preparation and physical properties of various hydrocarbon and nonhydrocarbon derivatives, including alkyl cyclopropyl ketones. As the principles of physical organic chemistry developed, so did the understanding of the unique bonding and reactivity conferred by the strained three-membered ring, paving the way for the sophisticated synthetic applications seen today.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXRFPXXFISQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221364 | |
| Record name | Cyclopropyl 2,5-xylyl ketone | |
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Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-44-6 | |
| Record name | Cyclopropyl(2,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
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| Record name | Cyclopropyl 2,5-xylyl ketone | |
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| Record name | Cyclopropyl 2,5-xylyl ketone | |
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| Record name | Cyclopropyl 2,5-xylyl ketone | |
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Synthetic Methodologies for Cyclopropyl 2,5 Xylyl Ketone and Analogues
Classic Cyclopropanation Strategies Applied to Ketone Synthesis
Traditional methods for forming the cyclopropane (B1198618) ring remain fundamental in organic synthesis. These strategies often involve the reaction of an alkene precursor with a carbene or carbenoid equivalent, or an intramolecular ring closure.
Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives
The Corey-Chaykovsky reaction is a versatile method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds, such as chalcones. organic-chemistry.orgwikipedia.org This reaction typically employs a sulfur ylide, with dimethylsulfoxonium methylide (DMSOM) being a common reagent for cyclopropanation, while dimethylsulfonium methylide (DMSM) often leads to epoxidation. pku.edu.cn
The mechanism for cyclopropanation involves a conjugate 1,4-addition of the ylide to the enone system. organic-chemistry.orgyoutube.com This initial step is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group to form the three-membered ring. pku.edu.cnyoutube.com Theoretical studies using DFT calculations indicate that for the reaction of DMSOM with chalcone, the 1,4-addition is the rate-determining and irreversible step, leading preferentially to the cyclopropane product. pku.edu.cn
A key application of this methodology is the synthesis of donor-acceptor (D-A) cyclopropanes from 2-hydroxychalcones. nih.gov This approach allows for the creation of a diverse range of cyclopropyl (B3062369) ketones bearing various substituents on the aromatic rings. The reaction proceeds by treating the 2-hydroxychalcone (B1664081) with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in DMSO. nih.gov
Table 1: Examples of Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives nih.gov Note: This table is interactive and can be sorted by clicking on the column headers.
| Starting Chalcone | Product | Yield (%) |
|---|---|---|
| (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 84 |
| (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 84 |
| (E)-3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 66 |
Simmons-Smith Reaction and Its Mechanistic Variants for Cyclopropane Formation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the stereospecific conversion of an alkene to a cyclopropane using an organozinc carbenoid. wikipedia.orgnih.gov The classical reagent is generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org A key feature of this reaction is that the configuration of the double bond in the alkene is preserved in the cyclopropane product. wikipedia.org
The mechanism is thought to involve a "butterfly" transition state where the methylene (B1212753) group is delivered to the double bond in a concerted fashion. nih.gov The reaction is generally influenced by steric effects, with the cyclopropanation typically occurring on the less hindered face of the alkene. wikipedia.org The presence of directing groups, such as hydroxyl groups in allylic alcohols, can control the stereochemical outcome by coordinating to the zinc reagent. organic-chemistry.orgharvard.edu
Several modifications have been developed to enhance the reactivity and utility of the Simmons-Smith reaction.
Furukawa Modification : This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often increases the reactivity and is particularly effective for unfunctionalized alkenes. wikipedia.org
Charette Modification : Involves the use of chiral ligands to achieve asymmetric cyclopropanation.
Shi Modification : Utilizes a ketone-derived catalyst in conjunction with a stoichiometric borane.
While the Simmons-Smith reaction is most commonly applied to isolated alkenes, its use with α,β-unsaturated ketones can be more complex due to potential side reactions with the carbonyl group. However, it remains a viable, though less common, route to cyclopropyl ketones.
Intramolecular Nucleophilic Displacement Approaches to α-Cyclopropyl Ketones
The formation of α-cyclopropyl ketones can also be achieved through intramolecular nucleophilic displacement reactions. This strategy involves the creation of the cyclopropane ring via a ring-closing SN2 reaction, where a nucleophilic carbon displaces a leaving group located at the γ-position relative to a carbonyl group.
A classic example of this approach is the synthesis of methyl cyclopropyl ketone from 5-chloro-2-pentanone. orgsyn.org In this reaction, a base (such as sodium hydroxide) is used to generate an enolate from the ketone. The enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form the cyclopropane ring. orgsyn.org This method is conceptually similar to an intramolecular Wurtz reaction.
Reaction Scheme: Intramolecular Synthesis of Methyl Cyclopropyl Ketone orgsyn.org
Advanced Catalytic Synthetic Routes
Transition Metal-Catalyzed Methods
Nickel-Catalyzed γ-Alkylation Strategies Involving Cyclopropyl Ketone Ring-Opening
Nickel catalysis has emerged as a robust strategy for the synthesis of γ-alkylated ketones through the ring-opening of cyclopropyl ketones. These methods are valued for their ability to form C(sp³)–C(sp³) bonds, a traditionally challenging transformation.
A notable approach involves the nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with unactivated alkyl bromides. acs.orgacs.orgacs.org This cross-coupling reaction proceeds with complete regioselectivity, bypassing the need for pre-formed organometallic reagents and thus offering high step economy and functional group tolerance. acs.orgacs.org The reaction mechanism is believed to involve the oxidative cycloaddition of the cyclopropyl ketone to a Ni(0) species as a key step. acs.org This strategy provides efficient access to a diverse range of alkylated ketones. acs.orgacs.org
Another significant advancement is the cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides. rsc.orgnih.govresearchgate.net A key challenge in such reactions is balancing the reactivity to favor cross-coupling over homo-coupling of the alkyl halides. The use of sodium iodide as a cocatalyst has proven crucial. It facilitates a halide exchange, generating a low concentration of the more reactive alkyl iodide in situ. This controlled generation minimizes the formation of alkyl dimers, leading to high reactivity and selectivity for the desired γ-alkyl ketone product. rsc.orgnih.govresearchgate.net This method is distinguished by its excellent regioselectivity and high step economy. rsc.orgnih.gov
Furthermore, nickel catalysts have been employed in the borylative ring-opening of aryl cyclopropyl ketones using bis(pinacolato)diboron (B136004). This reaction yields 4-oxoalkylboronates, which are versatile synthetic intermediates. organic-chemistry.org The reaction proceeds via oxidative cyclization of the cyclopropyl ketone to nickel(0), followed by transmetalation and reductive elimination. organic-chemistry.org
Cobalt-Catalyzed Cross-Coupling Processes for Strained Rings
Cobalt catalysis provides a cost-effective and efficient alternative for transformations involving strained rings, such as cyclopropanes. These methods are particularly useful for coupling reactions that introduce the cyclopropyl motif or utilize it as a reactive intermediate.
A general and chemoselective method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents. acs.org This approach allows for the direct introduction of the cyclopropyl ring onto a wide range of primary and secondary alkyl iodides. acs.org The catalytic system is simple and inexpensive, and the reaction is noted to be diastereoconvergent, suggesting the involvement of radical intermediates. acs.org
Cobalt catalysts also enable divergent ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes. nih.gov Depending on the reaction conditions, particularly the solvent, this method can selectively produce either β-alkenyl ketones or multisubstituted cyclopentenol (B8032323) derivatives. nih.gov The reaction is believed to proceed through a cobalt homoenolate as a key intermediate, which then undergoes alkyne insertion. nih.gov This represents a significant expansion of catalytic transformations for cyclopropanols, engaging nonpolar alkynes as coupling partners. nih.gov
Additionally, cobalt-catalyzed asymmetric reductive additions have been developed to construct chiral molecules containing cyclopropane fragments. For instance, the reaction of α-iminoesters with cyclopropyl chloride can produce chiral α-tertiary amino acid derivatives bearing a cyclopropane unit with high yields and excellent enantioselectivities. rsc.org
Gold-Catalyzed Cyclization and Rearrangement Processes of Cyclopropane-Tethered Systems
Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating alkynes and promoting complex cyclization and rearrangement cascades. When these reactions involve cyclopropane-tethered substrates, they can lead to the rapid construction of intricate molecular architectures.
Gold(I) catalysts can trigger complex reactions of 1,n-enynes, which proceed through cyclopropyl gold(I) carbene-like intermediates. acs.org These highly reactive intermediates can be trapped by various nucleophiles or undergo further rearrangements. For instance, the gold-catalyzed rearrangement of specific cyclopropane-tethered 1,5-enynes can lead to the formation of indenes through a profound skeletal rearrangement. rsc.org
Another key transformation is the gold-catalyzed cycloisomerization of substrates bearing both cyclopropane and alkyne functionalities. An unprecedented diastereoselective cycloisomerization of 1,6-diynes bearing an alkylidene cyclopropane moiety has been developed to access 1,2-trimethylenenorbornanes. nih.gov Similarly, gold(I) catalysis can achieve the regioselective cyclization of allyl-substituted 1,6-diynes to produce cyclopropane-fused tetrahydrobenzochromenes in an atom-economic process that forms three new C-C bonds in one pot. acs.org
The mechanism of these transformations often involves the initial activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack by an alkene to form the cyclopropyl gold(I) carbene. acs.orgacs.org The fate of this intermediate dictates the final product, which can be the result of cyclopropanation, ring-opening, or more complex cascade reactions. acs.org These methods are synthetically valuable for building complex structures from readily available starting materials under mild conditions. acs.orgacs.org
Organocatalytic and Lewis Acid-Catalyzed Approaches
Beyond transition metals, organocatalysis and Lewis acid catalysis have become indispensable tools in asymmetric synthesis, providing powerful strategies for the construction of chiral cyclopropane-containing molecules.
Lewis Acid-Catalyzed Asymmetric Cascade Reactions
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high levels of stereocontrol. In the context of cyclopropane chemistry, Lewis acids are used to activate cyclopropyl ketones or donor-acceptor (D-A) cyclopropanes towards nucleophilic attack, initiating cascade reactions that build molecular complexity efficiently.
A significant application is the enantioselective ring-opening of cyclopropanes. Chiral Lewis acids, such as scandium(III) complexes with N,N'-dioxide ligands, have been employed to catalyze cascade reactions of cyclopropyl ketones. rsc.org For example, a concise ring-opening/cyclization/thio-Michael cascade has been developed for the synthesis of chiral benzothiazole (B30560) derivatives from 2-aminothiophenol. rsc.org
Donor-acceptor cyclopropanes are particularly reactive substrates under Lewis acid catalysis due to the synergistic "push-pull" effect of the vicinal electron-donating and electron-withdrawing groups. nih.gov This enables a variety of enantioselective reactions, including ring-openings, annulations, and rearrangements. nih.gov For instance, Lewis acid-catalyzed [3+2]-cycloaddition reactions between D-A cyclopropanes and vinyl azides have been developed to synthesize diastereomerically enriched azidocyclopentane (B3382526) derivatives. acs.org Similarly, fused bicyclic D-A cyclopropanes can react with thioureas in a ring-opening-cyclization cascade to form bicyclic lactams with high diastereoselectivity. uni-regensburg.de
Organocatalytic Cyclopropanation
Organocatalysis offers a metal-free alternative for the synthesis of cyclopropanes, often with high levels of enantioselectivity. These reactions typically involve the activation of one of the reactants by a chiral organic molecule, such as a secondary amine.
A prominent strategy is the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. acs.orgorganic-chemistry.org This process forms two new C-C bonds and two stereocenters, including a quaternary carbon, in a single step to afford highly functionalized cyclopropanes with excellent enantio- and diastereoselectivity. acs.orgorganic-chemistry.org The reaction proceeds via the formation of a chiral iminium ion from the enal and the amine catalyst, which then undergoes a stereocontrolled reaction cascade. princeton.edunih.gov
This iminium ion activation strategy has been extended to various substrates. A key concept in achieving high stereoselectivity is "directed electrostatic activation," where the catalyst not only activates the substrate but also pre-organizes the transition state through electrostatic interactions. nih.gov This approach has proven successful for the cyclopropanation of a variety of α,β-unsaturated aldehydes with stabilized sulfonium (B1226848) ylides, yielding trisubstituted cyclopropanes with high enantiomeric excess. princeton.edunih.gov
Interestingly, the choice of reaction conditions in these organocatalytic systems can lead to divergent pathways. For instance, in the reaction of α,β-unsaturated aldehydes with bromomalonates, switching the base from 2,6-lutidine to sodium acetate (B1210297) can promote a spontaneous, stereoselective ring-opening of the initially formed cyclopropane product. acs.orgorganic-chemistry.org
Photochemical and Photoredox Catalyzed Syntheses
Photochemical methods, particularly those employing visible-light photoredox catalysis, have gained significant traction as mild and powerful tools for organic synthesis. These approaches enable the generation of radical intermediates under gentle conditions, facilitating unique transformations for the synthesis of cyclopropane rings.
Visible-light photoredox catalysis has been successfully applied to the cyclopropanation of Michael acceptors. iciq.org This protocol utilizes a photocatalyst to mediate the reaction of α,β-unsaturated carbonyl compounds with diiodomethane, characterized by its mild conditions and excellent selectivity. iciq.org A redox-neutral photocatalytic cyclopropanation has also been developed using a bench-stable triethylammonium (B8662869) bis(catecholato)iodomethylsilicate as a source of the iodomethyl radical. nih.gov This method is highly tolerant of reactive functional groups and allows for the chemoselective cyclopropanation of poly-olefinated compounds. nih.gov
Another strategy involves the intramolecular cyclopropanation of alkenes. A photoredox-catalyzed radical addition of α-bromo-β-keto esters to olefins, followed by a subsequent cyclization, can be performed in one pot under exceptionally mild conditions to yield functionalized bicyclic cyclopropanes. rsc.org
Beyond direct cyclopropanation, photoredox catalysis can be merged with other catalytic cycles. A triple catalytic system combining photoredox, Lewis acid, and copper catalysis has been developed for the ring-opening cyanation of cyclopropyl ketones. nih.gov Furthermore, enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones have been achieved using a dual-catalyst system. nih.gov This process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion, which then engages in an intramolecular cycloaddition with an alkene partner to construct densely substituted cyclopentanes with high stereocontrol. nih.gov The oxa-di-π-methane rearrangement, a classic photochemical reaction of β,γ-unsaturated ketones, also provides a pathway to α-cyclopropyl ketones via a 1,2-acyl migration upon photochemical excitation. nih.gov
Visible-Light-Promoted Metal-Free Cyclopropanation Protocols
Visible-light-mediated cyclopropanation has emerged as a sustainable and powerful strategy for constructing cyclopropane rings. researchgate.net These methods often proceed under mild conditions, avoiding the need for harsh reagents or metal catalysts. One prominent approach involves the intramolecular cyclization of chalcones, which are common precursors to cyclopropyl ketones. researchgate.net
In a typical metal-free and photocatalyst-free protocol, the reaction is promoted by light irradiation in the presence of a base and oxygen. researchgate.net This process can be understood through the formation of an electron-donor-acceptor (EDA) complex, which is activated by visible light. This activation facilitates cyclization without requiring external photocatalysts or transition metals. frontiersin.org The vast majority of these photochemical cyclopropanation strategies involve the generation of carbenes from diazo precursors and their subsequent reaction with olefins. researchgate.net
Table 1: Key Features of Visible-Light-Promoted Cyclopropanation
| Feature | Description | Source |
|---|---|---|
| Catalyst | Metal-free and often photocatalyst-free. | researchgate.net |
| Promoters | Base and oxygen are typically required. | researchgate.net |
| Mechanism | Involves light irradiation to induce cyclization, potentially via an EDA complex. | researchgate.netfrontiersin.org |
| Precursors | Chalcones and diazo compounds are common starting materials. | researchgate.netresearchgate.net |
This methodology offers a green chemistry approach, leveraging light as a traceless reagent to build complex molecular scaffolds. frontiersin.org
Photoinduced Decarboxylation for 2-Acylcyclopropane Construction
Photoinduced decarboxylation of carboxylic acids provides a powerful method for generating radicals under mild conditions, which can then be used to construct complex molecules. rsc.orgnih.gov This strategy is particularly effective for synthesizing various ketone-containing frameworks. nih.gov The process typically involves a single-electron transfer (SET) under photoredox conditions, where carboxylic acids or their derivatives, such as α-keto acids, generate reactive radical intermediates. rsc.org
In the context of 2-acylcyclopropane construction, this method can be applied in a radical cascade alkylation/cyclization process. The reaction is initiated by the light-induced decarboxylation of an alkyl carboxylic acid, often through a ligand-to-metal charge transfer (LMCT) mechanism with a metal like iron, to form an alkyl radical. rsc.org This radical can then engage in a cyclization cascade to form the desired cyclopropane structure. The use of visible light as an energy source makes these transformations efficient, selective, and environmentally benign. rsc.orgnih.gov
Table 2: Mechanisms of Radical Generation via Photoinduced Decarboxylation
| Activation Mode | Description | Source |
|---|---|---|
| Single-Electron Transfer (SET) | Direct oxidation or reduction of the carboxylic acid by an excited photocatalyst. | nih.gov |
| Ligand-to-Metal Charge Transfer (LMCT) | Light-induced charge transfer from a carboxylate ligand to a metal center (e.g., iron) initiates decarboxylation. | nih.govrsc.org |
| Energy Transfer (EnT) | An excited photocatalyst transfers energy to the carboxylic acid derivative, leading to bond cleavage. | nih.gov |
This approach is valued for its operational simplicity and the use of readily available starting materials. rsc.org
Sustainable and Green Chemistry Approaches in Cyclopropyl Ketone Synthesis
Recent advancements in organic synthesis have emphasized the development of sustainable and environmentally friendly methods. For cyclopropyl ketones, this includes the adoption of continuous-flow processes, solvent-free mechanochemical reactions, and efficient catalytic systems like hydrogen-borrowing catalysis.
Continuous-Flow Synthesis Protocols for Cyclopropyl Ketones
Continuous-flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, rapid reaction times, efficient mixing, and scalability. flinders.edu.auspringernature.com This technology has been successfully applied to the synthesis of cyclopropyl ketones and their derivatives. mdpi.comrsc.org
A notable example is the acid-catalyzed synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. mdpi.com This procedure uses a reusable solid acid catalyst, Amberlyst-35, packed into a column, allowing for a multigram, scalable synthesis under mild conditions. mdpi.com Another innovative approach is the two-step telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones. This process combines the photocyclization of 1,2-diketones to form 2-hydroxycylobutanones (HCBs), followed by their reaction with amines in a second reactor, achieving the final product in minutes versus the 48-72 hours required in batch reactions. rsc.orgrsc.org
Table 3: Comparison of Batch vs. Continuous-Flow Synthesis of Cyclopropyl Aminoketones
| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Source |
|---|---|---|---|
| Reaction Time | 48–72 hours | ~30 minutes | rsc.org |
| Purification | Intermediate purification required. | No intermediate purification needed. | rsc.org |
| Productivity | Lower | Higher, on-demand generation. | flinders.edu.aursc.org |
| Safety | Handling of hazardous intermediates (e.g., azides) is risky. | In-situ generation and immediate consumption of hazardous species. | flinders.edu.au |
Mechanochemical Cascade Cyclization Reactions
Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry. researchgate.net These reactions are often performed under solventless or near-solventless conditions, reducing waste and simplifying purification. acs.orgacs.org
While direct mechanochemical synthesis of cyclopropyl ketones is an emerging area, the utility of this approach is demonstrated by the cascade reactions of existing donor-acceptor cyclopropyl ketones. For instance, a metal-free, solventless mechanochemical reaction between cyclopropyl ketones and 1,2-diaminoarenes has been developed to produce 1,2-disubstituted benzimidazoles. acs.orgacs.org This reaction, promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), proceeds through a ring-opening, cyclization, and retro-Mannich cascade. acs.org The mechanochemical approach is significantly faster (1.5 hours) compared to its solution-phase counterpart (24 hours). acs.orgacs.org This highlights the potential of mechanochemistry to accelerate reactions and provide sustainable synthetic routes. researchgate.net
Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones
Hydrogen-borrowing (HB) catalysis is a powerful and atom-economical method for forming C-C bonds, with water as the sole byproduct. digitellinc.com This sustainable technique has been adeptly applied to the α-cyclopropanation of ketones. nih.govacs.org The transformation is typically mediated by an iridium catalyst and involves the alkylation of a hindered ketone with an alcohol, followed by an intramolecular displacement of a leaving group to forge the cyclopropane ring. acs.orgresearchgate.net
The process offers two complementary strategies: the leaving group can be pre-installed on either the ketone or the alcohol component. nih.govacs.org The reaction proceeds via the catalyst-mediated oxidation of the alcohol to an aldehyde in situ. This aldehyde then undergoes an aldol (B89426) condensation with the ketone, and the resulting intermediate is subsequently cyclized. digitellinc.comacs.org This method provides an expedient route to α-cyclopropyl ketones and allows for the synthesis of valuable spirocyclopropyl building blocks. nih.govresearchgate.net
Table 4: Key Aspects of Hydrogen-Borrowing Catalysis for Cyclopropanation
| Aspect | Description | Source |
|---|---|---|
| Catalyst | Typically an iridium-based transition metal catalyst. | researchgate.net |
| Mechanism | Reversible oxidation of an alcohol, aldol condensation with a ketone, and subsequent intramolecular cyclization. | digitellinc.comacs.org |
| Byproduct | Water is the only byproduct, making the process highly sustainable. | digitellinc.com |
| Versatility | The leaving group can be positioned on either the ketone or alcohol substrate, providing flexibility. | nih.govacs.org |
Asymmetric Synthesis of Enantiopure Cyclopropyl Ketones and Derivatives
The synthesis of enantiomerically pure cyclopropyl ketones is of great importance, as chiral cyclopropane rings are key pharmacophores in many pharmaceuticals. rochester.edu Several advanced strategies have been developed to achieve high levels of stereocontrol.
One effective method is the kinetic resolution of racemic cyclopropyl ketones. This has been accomplished through an asymmetric ring-opening/cyclization reaction with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This process yields chiral 2,3-dihydropyrroles with excellent enantioselectivity (up to 97% ee) while leaving the unreacted cyclopropyl ketone in an enantiomerically enriched form. nih.gov A similar catalytic system has been used for the asymmetric ring-opening with β-naphthols. rsc.org
Another powerful approach is biocatalysis. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edu This chemoenzymatic strategy exhibits a broad substrate scope and provides access to a diverse library of optically active cyclopropyl ketones. rochester.edu Additionally, synergistic photoredox and Brønsted acid catalysis has been used in three-component radical cascade reactions involving 2-vinylcyclopropyl ketones to deliver enantioenriched α-amino acid derivatives with excellent stereocontrol. acs.org
Table 5: Strategies for Asymmetric Synthesis of Cyclopropyl Ketones
| Strategy | Catalyst/Reagent | Key Feature | Source |
|---|---|---|---|
| Kinetic Resolution | Chiral N,N'-dioxide/Sc(III) complex | Asymmetric ring-opening/cyclization with nucleophiles. | nih.govrsc.org |
| Biocatalysis | Engineered Myoglobin Variants | Highly diastereo- and enantioselective cyclopropanation with diazoketones. | rochester.edu |
| Radical Cascade | Photoredox and Brønsted Acid Catalysis | Asymmetric three-component reaction of 2-vinylcyclopropyl ketones. | acs.org |
| Baeyer–Villiger Oxidation | N/A (Substrate control) | Preserves the configuration of a starting enantiopure cyclopropyl ketone to form cyclopropanols. | rsc.org |
Chiral Catalyst-Mediated Enantioselective Transformations
The development of chiral catalyst systems has enabled significant progress in the enantioselective synthesis of cyclopropyl ketones and their derivatives. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One prominent strategy is the use of chiral Lewis acids in combination with photoredox catalysis for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This dual-catalyst system allows for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures. nih.gov The chiral Lewis acid activates the cyclopropyl ketone, while the photoredox catalyst facilitates the single-electron transfer necessary to initiate the reaction. nih.gov This approach has been shown to be effective for a variety of aryl cyclopropyl ketones, suggesting its potential applicability to the synthesis of chiral derivatives from Cyclopropyl 2,5-xylyl ketone. nih.gov
Another powerful method involves the use of chiral titanium(salen) complexes to catalyze the diastereo- and enantioselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes. acs.org This reaction proceeds through a radical redox-relay mechanism and is effective in constructing two new carbon-carbon bonds and two adjacent stereogenic centers with high levels of stereocontrol. acs.org The success of this methodology with various aryl cyclopropyl ketones indicates its promise for the asymmetric synthesis of analogues of this compound.
Furthermore, chiral N,N'-dioxide/scandium(III) complexes have been employed in the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles such as indoles and β-naphthols. researchgate.net These reactions provide efficient access to chiral γ-amino acid derivatives and other functionalized molecules with good to excellent enantioselectivities. researchgate.net The versatility of this catalyst system suggests it could be adapted for enantioselective transformations of this compound.
The table below summarizes representative examples of chiral catalyst-mediated enantioselective transformations of aryl cyclopropyl ketones, which are analogous to the potential transformations of this compound.
| Catalyst System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) |
| Chiral Lewis Acid / Photoredox Catalyst | [3+2] Photocycloaddition | Aryl cyclopropyl ketone, Alkene | Substituted cyclopentane | Up to 93% |
| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition | Cyclopropyl ketone, Alkene | Polysubstituted cyclopentane | Generally excellent |
| Chiral N,N'-Dioxide/Sc(III) Complex | Asymmetric Ring-Opening | Cyclopropyl ketone, Indole | Chiral 3-alkylated indole | 73-96% |
| Chiral-at-Metal Rh(III) Complex | [2+1] Cyclization | Vinyl sulfoxonium ylide, α,β-unsaturated 2-acylimidazole | 1,2,3-trisubstituted chiral cyclopropane | 85-99% |
This table presents data from studies on analogous aryl cyclopropyl ketones and illustrates the potential for achieving high enantioselectivity in reactions involving this compound.
Stereoselective and Stereoretentive Ring Transformations
The inherent ring strain of cyclopropyl ketones drives a variety of ring transformation reactions. When these transformations are conducted under stereocontrolled conditions, they can either retain or invert the stereochemistry of the starting material, providing access to a diverse range of cyclic and acyclic compounds.
Stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones has been achieved using Brønsted or Lewis acids like TfOH or BF₃·Et₂O. nih.govresearchgate.net This method allows for the modular construction of polysubstituted cyclopentanones. nih.gov The stereoconvergent nature of this process means that regardless of the initial stereochemistry of the cyclopropyl ketone, the reaction can lead to a specific diastereomer of the product.
Visible light photocatalysis can also be employed to initiate formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, yielding highly substituted cyclopentane ring systems. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring opening and subsequent cycloaddition. nih.gov The stereochemical outcome of this reaction can be influenced by the nature of the substituents on both the cyclopropane and the olefin. nih.gov
In some transformations, the configuration and enantiomeric purity of the starting cyclopropyl ketone are preserved. rsc.orgresearchgate.net For instance, the Baeyer-Villiger oxidation of cyclopropyl ketones is a classic method to produce enantiopure cyclopropanols with retention of stereochemistry. rsc.orgresearchgate.net
The table below provides examples of stereoselective and stereoretentive ring transformations applicable to cyclopropyl ketones.
| Reaction Type | Reagents/Catalysts | Product Type | Stereochemical Outcome |
| Direct Ring Expansion | TfOH or BF₃·Et₂O | Polysubstituted cyclopentanones | Stereoconvergent |
| [3+2] Cycloaddition | Visible Light Photocatalysis | Highly substituted cyclopentanes | Diastereoselective |
| Baeyer-Villiger Oxidation | Peroxy acids | Cyclopropyl esters (precursors to cyclopropanols) | Stereoretentive |
This table highlights key ring transformation reactions and their stereochemical implications, which are relevant for the strategic use of this compound in synthesis.
Utility of Cyclopropanol (B106826) Intermediates in Asymmetric Synthesis
Cyclopropanols are versatile three-carbon synthons that can be used as intermediates in the asymmetric synthesis of more complex molecules, including cyclopropyl ketones. rsc.orgresearchgate.netrsc.org There are two primary strategies for their use in asymmetric synthesis: substrate-controlled transformations using enantiomerically enriched cyclopropanols and catalyst-controlled transformations using non-chiral or racemic cyclopropanols with a chiral catalyst. rsc.orgrsc.org
Enantiomerically enriched cyclopropanols can be prepared through various methods, including the functional group interconversion of cyclopropane precursors. rsc.orgresearchgate.net For example, the aforementioned Baeyer-Villiger oxidation of enantiopure cyclopropyl ketones yields cyclopropanol precursors with retention of configuration. rsc.orgresearchgate.net These enantiopure cyclopropanols can then be used in subsequent reactions where their inherent chirality directs the stereochemical outcome.
Alternatively, asymmetric induction can be achieved using a chiral catalyst with a racemic or achiral cyclopropanol. rsc.org This approach is advantageous as it avoids the often-challenging preparation of enantiopure starting materials. The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product. These strategies underscore the potential for creating chiral derivatives related to this compound by leveraging cyclopropanol intermediates.
Reactivity and Reaction Mechanisms of Cyclopropyl 2,5 Xylyl Ketone
Ring-Opening Reactions and Associated Mechanisms
Ring-opening reactions are a cornerstone of cyclopropane (B1198618) chemistry, providing a pathway to relieve ring strain and introduce new functional groups. For cyclopropyl (B3062369) 2,5-xylyl ketone, these reactions can be broadly categorized into acid-catalyzed, metal-catalyzed, and radical-mediated processes.
Aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones when treated with various acid catalysts under mild conditions. This reaction proceeds alongside the formation of open-chain carbinols, with the ratio of the two products being dependent on the substituents present on the aryl ring. A cationic mechanism is proposed for this transformation. rsc.org Lewis acid-activated cyclopropyl ketones can undergo SN2-type ring-opening reactions. researchgate.net
The mechanism of acid-catalyzed ring-opening generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring. This is followed by a nucleophilic attack or rearrangement that leads to the cleavage of a C-C bond within the ring. In the case of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, acid-catalyzed ring-opening with alcohol nucleophiles proceeds via cleavage of the C–O bond. The reaction is believed to follow an SN2-like mechanism, where the protonated oxygen is displaced by the incoming nucleophile. nih.gov
Donor-acceptor cyclopropanes, a class of compounds that includes aryl cyclopropyl ketones, are particularly susceptible to nucleophilic ring-opening. This reactivity is attributed to the polarization of the C1-C2 bond of the cyclopropane ring due to the push-pull effect of the electron-donating and electron-accepting groups. nih.gov A general method for the Brønsted acid-catalyzed nucleophilic ring-opening of donor-acceptor cyclopropanes has been developed, which works for a variety of nucleophiles including arenes, indoles, azides, diketones, and alcohols. acs.org
Transition metals are powerful catalysts for the activation and functionalization of C-C bonds, and they play a significant role in the ring-opening reactions of cyclopropyl ketones.
Aryl cyclopropyl ketones can undergo a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004) to produce 4-oxoalkylboronates. acs.orgorganic-chemistry.orgacs.orgresearchgate.net This reaction is efficiently catalyzed by a combination of Ni(cod)2 and IMes·HCl as a ligand, with MeOK serving as the base, achieving high yields at 50°C. organic-chemistry.org The proposed mechanism involves the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation and reductive elimination. organic-chemistry.org This method is particularly effective for aryl cyclopropyl ketones, while alkyl cyclopropyl ketones show lower reactivity due to their electron-rich nature. organic-chemistry.org The reaction selectively cleaves the less sterically hindered C-C bond in disubstituted cyclopropanes. organic-chemistry.org
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl phenyl ketone | 4-Oxo-4-phenylbutylboronate | 92 | organic-chemistry.org |
| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl 2-naphthyl ketone | 4-Oxo-4-(2-naphthyl)butylboronate | 95 | organic-chemistry.org |
| Ni(cod)2 / IMes·HCl / MeOK | Cyclopropyl 4-methoxyphenyl (B3050149) ketone | 4-(4-Methoxyphenyl)-4-oxobutylboronate | 88 | organic-chemistry.org |
A related nickel-catalyzed borylative ring-opening has also been reported for vinylcyclopropanes, yielding allylic boronates. nih.gov
Samarium(II) iodide (SmI2), a potent one-electron reducing agent, catalyzes the intermolecular coupling of aryl cyclopropyl ketones with alkynes and alkenes to form cyclopentenes and ketocyclopentanes, respectively. nih.govrsc.orgchemistryviews.orgnih.gov This reaction can be performed with catalytic amounts of SmI2 (as low as 15 mol%) without the need for a stoichiometric co-reductant. chemistryviews.org
The proposed mechanism involves a reversible single-electron transfer from SmI2 to the ketone, generating a ketyl radical. This is followed by the ring-opening of the cyclopropyl group, intermolecular coupling with the alkyne or alkene, and subsequent cyclization to form the five-membered ring. The resulting ketyl radical then transfers an electron back to Sm(III) to regenerate the Sm(II) catalyst. rsc.orgchemistryviews.org
Computational studies have provided insights into the structure-reactivity relationships in these couplings. The reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the facilitation of cyclopropyl fragmentation due to the conjugation with the aryl ring. nih.gov Interestingly, ortho-substituted phenyl cyclopropyl ketones exhibit superior reactivity due to a balance between moderate conjugation, which promotes ring-opening, and a pre-twisted conformation that facilitates radical trapping. nih.govacs.org
| Substrate 1 | Substrate 2 | Catalyst Loading | Product | Yield (%) | Reference |
| Cyclopropyl phenyl ketone | Phenylacetylene (B144264) | 15 mol% SmI2 | Substituted cyclopentene | Good to Excellent | chemistryviews.org |
| Alkyl cyclopropyl ketone | Styrene | 15 mol% SmI2 | Ketocyclopentane | 61-90 | nih.gov |
| Bicyclic alkyl cyclopropyl ketone | Phenylacetylene | 15 mol% SmI2 | Fused cyclopentene | Good | nih.gov |
Metal-Catalyzed Ring-Opening Transformations
Phosphine-Catalyzed Ring Opening and Pathway Analysis
Phosphines can catalyze the ring-opening of cyclopropyl ketones, leading to various rearrangements and functionalizations. For instance, phosphine-catalyzed rearrangement of vinylcyclopropylketones can produce cycloheptenones. acs.org The mechanism of the phosphine-catalyzed ring-opening reaction of cyclopropyl ketone has been investigated using DFT methods, revealing multiple potential pathways. nih.gov The most favorable pathway involves nucleophilic substitution to open the three-membered ring, followed by an intramolecular Michael addition, a acs.orgchemistryviews.org-proton transfer, and finally an intramolecular Wittig reaction. nih.gov
Phosphine (B1218219) catalysis is also effective for the ring-opening addition of cyclopropenones with various nucleophiles, producing α,β-unsaturated carbonyl derivatives with high yields and stereoselectivity. nih.gov The key intermediate in this process is believed to be an α-ketenyl phosphorus ylide. nih.gov
The ring-opening of arylcyclopropylketyl radical anions is a key step in many of the reactions discussed above, particularly those mediated by single-electron transfer reagents like SmI2. The phenylcyclopropylketyl ring-opening has been utilized as a mechanistic probe to detect the presence of radical intermediates. lookchem.com However, this ring-opening reaction has been found to be reversible. lookchem.com
The formation of a ketyl radical anion initiates polymerization processes, including radical polymerization at the carbon radical site and anionic ring-opening polymerization at the oxygen anion site. researchgate.net The stability and reactivity of these radical anions are influenced by the substituents on the aryl ring and the cyclopropane ring. For radical ions, the delocalization of both charge and spin are critical factors that govern their reactivity, and structure-reactivity trends can differ significantly from those of neutral radicals. researchgate.net
Visible-light-induced radical reactions have also been employed for the ring-opening of cyclopropane derivatives. For example, the alkylation/ring-opening/cyclization of cyclopropyl olefins can be initiated by an iridium photoredox catalyst. beilstein-journals.org This process involves the generation of an alkyl radical which adds to the cyclopropane, triggering ring-opening and subsequent cyclization. beilstein-journals.org
Stereoelectronic Control in Cyclopropylcarbinyl Radical Rearrangements
The rearrangement of cyclopropylcarbinyl radicals to their homoallylic counterparts is a process governed by significant stereoelectronic effects. The stereochemistry of this ring-opening reaction, specifically whether it proceeds through a conrotatory or disrotatory motion of the terminal methylene (B1212753) groups, has been a subject of considerable investigation. Theoretical and experimental studies have shown that the disrotatory pathway is generally favored. rsc.org This preference is attributed to the conservation of orbital symmetry during the reaction, which leads to a lower activation barrier for the disrotatory ring opening. acs.orgacs.orgillinois.edu
Direct dynamics studies of the cyclopropyl radical ring-opening have revealed that the majority of reactive trajectories follow an asynchronous disrotatory mechanism. acs.org The transition state for the ring-opening closely resembles the structure required for a disrotatory process, and the potential energy surface steeply rises towards the conrotatory pathway, thus creating a preference for the disrotatory outcome. acs.org
Computational studies using ab initio molecular orbital calculations have further elucidated the electronic effects on the kinetics of cyclopropylcarbinyl radical ring openings. These studies have analyzed the impact of various substituents on the barrier heights for the rearrangement. The findings indicate that substituents can significantly influence the stability of both the cyclopropylcarbinyl radical reactant and the transition state, thereby altering the rate of ring opening. wayne.edu
For instance, vinyl substituents on the cyclopropyl ring have been found to lower the barrier for ring opening by 7-8 kcal/mol due to allylic conjugation that stabilizes the transition state. wayne.edu Conversely, vinyl and methoxy (B1213986) substituents on the radical center tend to raise the barrier because their stabilizing effects on the reactant radical are greater than on the transition state. wayne.edu
Table 1: Calculated Barrier Heights for Ring Opening of Substituted Cyclopropylcarbinyl Radicals This table is interactive. Click on the headers to sort the data.
| Substituent Position | Substituent | Calculated Barrier Height (kcal/mol) at UHF/6-31G* |
|---|---|---|
| Ring | Vinyl | 7-8 (decrease) |
| Ring | Methoxy | ~2 (decrease) |
| Radical Center | Vinyl | 4.5 (increase) |
| Radical Center | Methoxy | 0.8 (increase) |
| Radical Center | Methyl | Slight decrease |
Data sourced from ab initio molecular orbital calculations. wayne.edu
Rates of Ring Opening in Substituted Cyclopropyl Ketones
The rate at which the ring opening of substituted cyclopropyl ketones occurs is influenced by the nature and position of the substituents on the cyclopropyl ring and the carbonyl group. The relief of ring strain is a primary driving force for this reaction. nih.gov Various catalytic systems have been developed to facilitate and control the ring-opening process.
Palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to be an efficient method for the synthesis of α,β-unsaturated ketones. rsc.org These reactions often exhibit high stereoselectivity, yielding exclusively (E)-isomers. rsc.org The catalytic system, typically involving a palladium salt and a phosphine ligand, plays a crucial role in the efficiency and outcome of the reaction.
The substituent on the cyclopropyl ring also plays a significant role in determining the regioselectivity of the ring opening. In the case of donor-acceptor cyclopropanes, the regioselective ring opening can be attributed to the polarization of the C-C bond by the electron-donating substituent. acs.org
Table 2: General Substituent Effects on the Rate of Cyclopropyl Ketone Ring Opening This table is interactive. Click on the headers to sort the data.
| Substituent Type | Position | Effect on Ring Opening Rate |
|---|---|---|
| Electron-donating | Ring | Can promote regioselective opening |
| Aryl | Adjacent to carbonyl | Can be activated by photocatalysis |
| Alkyl | Ring | Influences stability of ring-opened intermediate |
This table represents generalized trends observed in related systems.
Rearrangement Reactions
Photochemical Rearrangements of β,γ-Cyclopropyl Ketones
The oxa-di-π-methane (ODPM) rearrangement is a characteristic photochemical reaction of β,γ-unsaturated ketones that leads to the formation of a saturated α-cyclopropyl ketone. researchgate.netiupac.orgacs.org This rearrangement formally involves a 1,2-acyl shift and the formation of a new bond between the former α and γ carbon atoms. iupac.org The reaction is typically induced by sensitized irradiation, which promotes the β,γ-enone to a triplet excited state. researchgate.net
The mechanism of the ODPM rearrangement is analogous to the di-π-methane rearrangement observed in 1,4-dienes. For β,γ-unsaturated ketones, the interaction between the alkene and carbonyl chromophores in the excited state is crucial for the reaction to occur. researchgate.net Upon triplet sensitization, the molecule undergoes a 1,2-acyl migration, resulting in the formation of a conjugated cyclopropyl ketone. researchgate.netresearchgate.net Direct irradiation, on the other hand, can lead to a 1,3-acyl migration. researchgate.net
The ODPM rearrangement has been a subject of interest due to its ability to generate complex molecular architectures in a single step with high efficiency and selectivity. taylorfrancis.com It provides a valuable synthetic route to molecules containing the cyclopropyl ketone moiety.
In the photochemical reactions of cyclopropyl ketones, α-cleavage, also known as a Norrish Type I reaction, is a key bond-breaking process. This cleavage can occur at either of the bonds adjacent to the carbonyl group. For α-cyclopropyl ketones, photoexcitation can facilitate the cleavage of the α-β bond, which is one of the bonds within the cyclopropyl ring. youtube.com A significant driving force for this process is the relief of ring strain in the three-membered ring. youtube.com
The α-cleavage leads to the formation of a 1,3-diradical intermediate. youtube.com The subsequent fate of this diradical is subject to stereoelectronic control. The opening of the cyclopropyl ring is not random but follows specific stereochemical pathways, similar to the rearrangements of cyclopropylcarbinyl radicals. This stereoelectronic control dictates the geometry of the resulting ring-opened product. Reductive photoinduced electron transfer (PET) reactions of bicyclic α-cyclopropyl-substituted ketones have been shown to result in a regioselective cleavage of one cyclopropyl bond, leading to the formation of an exocyclic radical with an endocyclic enolate unit. acs.org
The Cloke-Wilson rearrangement is a thermal or catalyzed transformation of cyclopropyl ketones into 2,3-dihydrofurans. nih.gov The uncatalyzed version of this reaction often requires harsh conditions, such as high temperatures. nih.gov However, the rearrangement can be facilitated under milder conditions using various catalysts, including transition metal complexes, acids, and nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
The mechanism of the DABCO-catalyzed Cloke-Wilson rearrangement involves a stepwise process. nih.govacs.org It begins with the nucleophilic attack of DABCO on the cyclopropane ring, leading to a ring-opened zwitterionic enolate intermediate. acs.orgnih.gov This intermediate then undergoes a 5-exo-tet cyclization to form the 2,3-dihydrofuran (B140613) product and regenerate the DABCO catalyst. acs.org The regioselectivity of the initial ring opening is influenced by substituents on the cyclopropane ring. nih.gov
In recent years, photoredox-catalyzed variants of the Cloke-Wilson rearrangement have been developed, allowing the reaction to proceed under even milder conditions using visible light. nih.govcurtin.edu.au In these reactions, a photocatalyst initiates a single-electron transfer process, generating a radical cation from the cyclopropyl ketone. researchgate.netcurtin.edu.au This is followed by ring opening and subsequent intramolecular cyclization. These photoredox methods have expanded the scope of the Cloke-Wilson rearrangement, enabling the synthesis of complex molecular frameworks. researchgate.net For instance, an interrupted Cloke-Wilson rearrangement under photoredox catalysis can lead to the formation of oxy-bridged macrocyclic structures. curtin.edu.au
Cationic Cyclopropyl–Allyl Rearrangements
The cyclopropylcarbinyl cation is a key intermediate in many reactions of cyclopropyl derivatives. This cation is known to undergo rapid rearrangement to the more stable allylcarbinyl (homoallyl) and allyl cations. This transformation, often referred to as the cyclopropylcarbinyl-allylcarbinyl rearrangement, is a consequence of the electronic properties of the cyclopropane ring, which can stabilize an adjacent positive charge.
The process is initiated by the formation of a carbocation adjacent to the cyclopropyl ring. The strained C-C bonds of the cyclopropane ring can then cleave to relieve ring strain, leading to the formation of an isomeric, open-chain allyl cation. researchgate.net The rearrangement of transient cyclopropyl precursors can lead to the formation of η³-allyl derivatives through an intramolecular ring-opening reaction. researchgate.net Theoretical calculations have shed light on the mechanism of this transformation, suggesting a disrotatory electrocyclic ring-opening. researchgate.net While the cyclopropyl cation itself is often a transition state rather than a stable intermediate, its tendency to open to the allyl cation is a significant driving force in these rearrangements. researchgate.net
Semipinacol Rearrangements and Ring Expansion to Cyclobutanones
Semipinacol rearrangements represent a valuable method for ring expansion, and cyclopropyl ketones can serve as precursors for such transformations. In a typical semipinacol-type rearrangement, the generation of a carbocation adjacent to the cyclopropyl ring can trigger a 1,2-alkyl shift. echemi.com This process is often facilitated by the presence of a hydroxyl group or another leaving group.
For instance, the protonation of an alkene adjacent to a cyclopropyl group can generate a secondary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of the three-membered ring's strain, leads to the formation of a four-membered ring ketone, a cyclobutanone. echemi.com This ring expansion is generally more favorable than competing elimination reactions that would form a strained double bond within or exocyclic to the three-membered ring. echemi.com While less common, direct ring expansion of cyclopropyl ketones to cyclopentanones has also been described, promoted by strong acids like TfOH or BF₃·Et₂O. nih.govresearchgate.net
Intramolecular Cyclization via Homo-Nazarov Reaction
The Nazarov cyclization is a well-established electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones via a pentadienyl cation. wikipedia.org The homo-Nazarov reaction is a homologous process involving the cyclization of vinyl or aryl cyclopropyl ketones. epfl.chepfl.ch This reaction provides a pathway to six-membered rings. researchgate.net
The reaction proceeds through the activation of the ketone, typically with a Lewis or Brønsted acid, which promotes the opening of the cyclopropyl ring to form a stabilized carbocation. This intermediate then undergoes an intramolecular cyclization onto the adjacent vinyl or aryl group. A subsequent elimination step yields the final cyclic product. The use of a silyl (B83357) group as a cation-stabilizing group has been shown to expand the scope of this reaction significantly. epfl.chresearchgate.net The strong dependence on the acidity of the catalyst suggests a stepwise mechanism involving carbocationic intermediates. epfl.ch
Cycloaddition Reactions
Cyclopropyl ketones are versatile substrates for various cycloaddition reactions, leveraging the high ring strain of the cyclopropane moiety. These reactions provide efficient routes to more complex cyclic and polycyclic structures.
(3 + 2) Cycloaddition Reactions of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are particularly reactive in cycloaddition reactions. nih.gov The presence of an electron-donating group and an electron-accepting group on the cyclopropane ring polarizes the C-C bonds, facilitating their cleavage and participation in cycloadditions. These activated cyclopropanes can function as synthetic equivalents of 1,3-dipoles. researchgate.netnih.gov
In a formal [3+2] cycloaddition, the three carbon atoms of the cyclopropane ring react with a two-atom π-system (like an alkene or alkyne) to form a five-membered ring. nih.govnih.gov This reaction has been achieved using various catalytic systems. For example, SmI₂ has been used to catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes and alkynes. nih.govnih.gov Visible light photocatalysis, using catalysts like Ru(bpy)₃²⁺ in conjunction with a Lewis acid, also effectively promotes these cycloadditions by initiating a one-electron reduction of the aryl cyclopropyl ketone. nih.govresearchgate.netnih.gov These methods allow for the construction of highly substituted cyclopentane (B165970) ring systems. nih.gov
| Catalyst System | Reaction Partners | Product | Reference |
| SmI₂ / Sm⁰ | Alkyl cyclopropyl ketones + Alkenes/Alkynes | Complex, sp³-rich products | nih.gov |
| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Aryl cyclopropyl ketones + Olefins | Highly substituted cyclopentanes | nih.gov |
| Ti-catalyzed | Cyclopropyl ketones + Alkenes | Densely functionalized cyclopentanes | figshare.com |
Cycloaddition with Terminal Alkenes and Alkynes
The [3+2] cycloaddition of cyclopropyl ketones is not limited to activated systems and can be extended to reactions with simple terminal alkenes and alkynes. nih.govresearchgate.net SmI₂-catalyzed protocols have proven effective for the coupling of even relatively unreactive alkyl cyclopropyl ketones with partners like phenylacetylene and styrene. nih.gov Similarly, visible light-mediated photoredox reactions provide a metal-free alternative for these transformations. researchgate.net
Computational studies have provided insight into the structure-reactivity relationships in these reactions. Aryl cyclopropyl ketones benefit from stabilization of the intermediate ketyl radical through conjugation, which promotes the initial cyclopropyl fragmentation. nih.govacs.org In contrast, alkyl cyclopropyl ketones face higher barriers for reduction and fragmentation but undergo facile radical trapping due to less steric hindrance. nih.govacs.org The choice of catalyst and reaction conditions can be tuned to favor the desired cycloaddition pathway and accommodate a wide range of substrates. nih.gov
Other Key Reaction Transformations
Beyond rearrangements and cycloadditions, cyclopropyl ketones can undergo other important transformations. One notable example is an unexpected dimerization reaction observed when treating cyclopropyl ketones with a catalyst derived from Ni(COD)₂. acs.org This reaction leads to the highly diastereoselective formation of trisubstituted cyclopentanes. acs.org The same catalytic system can also promote a crossed reaction between cyclopropyl ketones and enones, yielding densely functionalized cyclopentane products. acs.org
The reactivity of the cyclopropyl ketone can be modulated by converting the ketone to an imine derivative. Cyclopropyl imines have shown improved reactivity in certain cycloadditions, possibly due to the coordination of the imine nitrogen to the metal catalyst, which facilitates the oxidative addition into the cyclopropane C-C bond. acs.org
Wittig Reactions for Olefin Formation
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound, such as a ketone, with a phosphorus ylide (a Wittig reagent). lumenlearning.commasterorganicchemistry.com This reaction is particularly valuable because it forms the double bond at a specific, predetermined location, which is a significant advantage over methods like alcohol dehydration that can yield mixtures of products. pressbooks.pub For cyclopropyl 2,5-xylyl ketone, the Wittig reaction offers a direct route to synthesize various substituted alkenes.
The general mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This initial step leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate subsequently decomposes to yield the final alkene product and a highly stable triphenylphosphine (B44618) oxide, the formation of which is a major driving force for the reaction. lumenlearning.compressbooks.pub
Wittig reagents are typically prepared from a phosphonium (B103445) salt, which is formed via the SN2 reaction of triphenylphosphine with an alkyl halide. lumenlearning.com The phosphonium salt is then deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the reactive ylide. masterorganicchemistry.compressbooks.pub
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Unstabilized ylides, typically those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes. wikipedia.org Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, predominantly yield (E)-alkenes. wikipedia.org Semistabilized ylides, such as those with aryl substituents, often result in poor stereoselectivity. wikipedia.org The choice of a specific Wittig reagent is therefore critical for controlling the geometry of the resulting olefin.
While the Wittig reaction is broadly applicable to a wide range of aldehydes and ketones, the reactivity can be influenced by steric hindrance around the carbonyl group. wikipedia.org However, even sterically hindered ketones can often be converted to their corresponding methylene derivatives using reagents like methylenetriphenylphosphorane. wikipedia.org
Formation of (Z)-Titanium Enolates from Cyclopropyl Ketones
The formation of metal enolates from ketones is a fundamental strategy for creating carbon-carbon bonds in a controlled manner. Titanium enolates, in particular, have demonstrated unique reactivity and stereoselectivity in various transformations. The geometry of the enolate, whether (E) or (Z), is crucial as it often dictates the stereochemistry of the final product in subsequent reactions like aldol (B89426) additions.
The generation of a specific enolate isomer can be controlled by carefully selecting the reaction conditions, including the base, solvent, and temperature. For ketones, deprotonation at the α-carbon leads to the enolate. In unsymmetrical ketones, this can result in two different enolates. The less substituted enolate, known as the kinetic enolate, is formed faster and is favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents. The more substituted, and generally more stable, enolate is the thermodynamic enolate, favored by weaker bases and conditions that allow for equilibration.
In the context of cyclopropyl ketones, the formation of titanium enolates can be achieved using reagents such as titanium tetrachloride (TiCl₄) in the presence of a base like triethylamine (B128534) (NEt₃) or Hünig's base (i-Pr₂NEt). rsc.org The stereochemical outcome, leading to a (Z)- or (E)-enolate, is influenced by the structure of the ketone and the reaction conditions. For certain chiral ketones, the use of TiCl₄ and a suitable base can lead to highly regioselective enolization, providing a chelated enolate that participates in highly diastereoselective additions. rsc.org
Recent studies have also highlighted the unique electronic nature of titanium(IV) enolates, which can exhibit biradical character. tdx.cat This property can open up novel reaction pathways that are distinct from those of more common alkali metal enolates.
Cascade Reactions Involving Ring-Opening, Cyclization, and Subsequent Processes
Aryl cyclopropyl ketones, including this compound, are susceptible to cascade reactions initiated by the opening of the strained cyclopropane ring. This reactivity is often triggered by acid catalysts, which activate the carbonyl group and promote cleavage of a carbon-carbon bond in the three-membered ring. rsc.org
Under the influence of various acid catalysts, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones. rsc.org This transformation proceeds through a cationic mechanism where the initial ring-opening generates a carbocation intermediate. This intermediate is then trapped intramolecularly by the aromatic ring to form the fused ring system. Alongside cyclization, the formation of open-chain carbinols can also occur as a competing reaction pathway. rsc.org The ratio of the cyclized product to the open-chain product is often dependent on the specific substituents present on the aryl ring. rsc.org
The ring-opening of cyclopropyl ketones is a key step in various synthetic methodologies. For instance, nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides have been developed, providing access to a range of alkylated ketones. acs.org These reactions often proceed under milder conditions than traditional acid-catalyzed processes and may involve a Ni(0)-mediated oxidative cycloaddition as a key mechanistic step. acs.org
Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported. nih.gov In these reactions, a Lewis acid-activated ketone is photoreduced to generate a ring-opened distonic radical anion. This reactive intermediate can then engage with various alkene partners in a cycloaddition to construct densely substituted cyclopentane structures with a high degree of stereocontrol. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The structural backbone of Cyclopropyl (B3062369) 2,5-xylyl ketone can be meticulously mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For a related compound, cyclopropyl phenyl ketone, the characteristic signals for the cyclopropyl protons appear as multiplets in the upfield region of the spectrum, typically between 1.0 and 1.3 ppm for the methylene (B1212753) protons (CH₂) and around 2.6 ppm for the methine proton (CH) adjacent to the carbonyl group. The aromatic protons of the xylyl ring would be expected to appear in the downfield region, generally between 7.0 and 8.0 ppm. The integration of these signals reveals the relative number of protons in each environment.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The carbonyl carbon of a ketone typically appears far downfield, often in the range of 190-220 ppm. The carbons of the aromatic xylyl ring would produce signals between 125 and 150 ppm. The methyl carbons of the xylyl group would be found in the upfield region, while the cyclopropyl carbons exhibit unique shifts due to their strained ring structure, often appearing at relatively high field.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular puzzle.
COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another. For instance, a COSY spectrum would show correlations between the methine and methylene protons of the cyclopropyl ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the cyclopropyl and xylyl moieties through the carbonyl group.
A hypothetical ¹H and ¹³C NMR data table for Cyclopropyl 2,5-xylyl ketone, based on known chemical shift ranges and data from analogous compounds, is presented below.
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Carbonyl (C=O) | - | ~200 |
| Aromatic CH | ~7.1 - 7.4 | ~128 - 135 |
| Aromatic C (quaternary) | - | ~135 - 140 |
| Cyclopropyl CH | ~2.5 - 2.8 | ~20 - 25 |
| Cyclopropyl CH₂ | ~0.8 - 1.2 | ~10 - 15 |
| Methyl (CH₃) | ~2.3 - 2.5 | ~20 - 22 |
The protons of the cyclopropyl methylene (CH₂) group in this compound are diastereotopic. This is because the molecule lacks a plane of symmetry that would make these protons equivalent. As a result, they are expected to have different chemical shifts and exhibit distinct coupling constants to the adjacent methine proton.
Furthermore, the rotation around the single bond connecting the carbonyl group and the xylyl ring can be studied using dynamic NMR (DNMR) techniques. At low temperatures, this rotation may be slow enough on the NMR timescale to result in the observation of distinct signals for the different conformations (rotamers). As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier to rotation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula. By measuring the mass of the molecular ion with very high precision (typically to four or more decimal places), HRMS can distinguish between different molecular formulas that have the same nominal mass. For this compound (C₁₂H₁₄O), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
| Ion | Calculated Exact Mass |
| [M]⁺ | 174.1045 |
| [M+H]⁺ | 175.1123 |
| [M+Na]⁺ | 197.0942 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for studying reaction mechanisms in solution. By transferring ions from the solution phase to the gas phase with minimal fragmentation, ESI-MS allows for the detection and characterization of reaction intermediates. In the context of reactions involving this compound, ESI-MS could be employed to intercept and identify transient species, providing valuable evidence for proposed reaction pathways.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aromatic ketones, this band typically appears in the region of 1685-1660 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. Other characteristic absorptions would include those for the C-H bonds of the aromatic ring, the cyclopropyl group, and the methyl groups, as well as C=C stretching vibrations of the aromatic ring.
Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretch is also observable in the Raman spectrum, and this technique can be particularly useful for observing the symmetric vibrations of the molecule.
| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Carbonyl (C=O) stretch | 1685 - 1660 |
| Aromatic C=C stretch | 1600 - 1450 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to its constituent parts: the ketone carbonyl group, the cyclopropyl ring, and the substituted aromatic (xylyl) ring.
The most prominent feature in the IR spectrum of a cyclopropyl ketone is the strong absorption band due to the carbonyl (C=O) stretching vibration. libretexts.org For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.org However, conjugation of the carbonyl group with the cyclopropyl ring, which possesses some degree of π-character, can lower this frequency. For instance, cyclopropyl methyl ketone exhibits a strong C=O absorption. chemicalbook.comnist.gov The exact position of this band is sensitive to the electronic environment, including the substitution on the aromatic ring.
Other key vibrational modes include:
Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropane (B1198618) ring give rise to characteristic stretching vibrations at frequencies typically above 3000 cm⁻¹, a region often associated with C-H bonds in unsaturated systems.
Aromatic C-H Stretching: The C-H bonds on the 2,5-xylyl group will show stretching vibrations in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretching: The carbon-carbon double bonds within the xylyl ring produce a series of absorption bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Vibrations corresponding to the bending of C-H bonds in the methyl groups of the xylyl moiety and the CH₂ groups of the cyclopropyl ring appear at lower frequencies.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Cyclopropyl C-H | Stretching | ~3100 - 3000 |
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Alkyl C-H (Xylyl CH₃) | Stretching | ~2975 - 2850 |
| Ketone C=O | Stretching | ~1715 - 1685 |
| Aromatic C=C | Stretching | ~1600, ~1500, ~1450 |
| Cyclopropyl Ring | Ring Deformation ("Breathing") | ~1020 |
Raman Spectroscopy for Structural Features and Reaction Kinetics Monitoring
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a powerful tool that provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of molecules like this compound.
Structural Features: The Raman spectrum would clearly show features of the cyclopropyl ring and the aromatic system. Specific marker bands for the cyclopropyl ring, attributed to ring vibrations, have been identified in other molecules and are expected here as well. nih.gov For example, bands around 1222 cm⁻¹ and 942 cm⁻¹ have been associated with the cyclopropyl group in cyclopropane fatty acids. nih.gov The aromatic ring of the xylyl group would produce strong Raman signals, particularly the ring "breathing" mode around 1000 cm⁻¹. The carbonyl C=O stretch is also Raman active, although it is typically weaker than in the IR spectrum.
Reaction Kinetics Monitoring: Raman spectroscopy is an excellent technique for real-time monitoring of chemical reactions. spectroscopyonline.comkoreascience.krresearchgate.net Its ability to perform non-invasive measurements, often through fiber-optic probes, makes it ideal for in situ analysis. oceanoptics.jp For reactions involving this compound, one could monitor the reaction progress by tracking the intensity of a characteristic Raman peak over time. mdpi.comkoreascience.kr
For example, in a reaction where the ketone is reduced to an alcohol, the kinetics could be followed by observing the decrease in the intensity of the C=O stretching band. koreascience.kr The intensity of a chosen peak is linearly dependent on the concentration of the corresponding functional group. oceanoptics.jp By normalizing this intensity against a peak from an internal standard or a molecular vibration that remains unchanged during the reaction (e.g., an aromatic ring mode), a quantitative measure of conversion versus time can be obtained, allowing for the determination of reaction rate constants. koreascience.kroceanoptics.jp
Chiroptical Spectroscopy for Enantiopure Cyclopropyl Ketones
When this compound is synthesized in an enantiopure or enantioenriched form, chiroptical spectroscopic techniques become essential for determining its absolute configuration and studying its stereochemical properties. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light in the UV-Visible range, corresponding to electronic transitions. encyclopedia.pub For chiral cyclopropyl ketones, the carbonyl group and the cyclopropyl ring form a dissymmetric, homoconjugated chromophore. acs.org This chromophore gives rise to characteristic ECD signals, known as Cotton effects, which are highly sensitive to the molecule's absolute configuration. nih.gov
The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the three-dimensional arrangement of the atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations (often using time-dependent density functional theory, or TDDFT), the absolute configuration of a specific enantiomer can be unambiguously assigned. nih.gov If the experimental spectrum of an unknown enantiomer matches the calculated spectrum for the (R)-enantiomer, its configuration is assigned as R. This combined experimental and theoretical approach has become a reliable method for stereochemical evaluation. nih.gov
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. youtube.com VCD spectroscopy provides a wealth of stereochemical information, as it probes the chirality associated with the molecule's fundamental vibrational modes. nih.gov It has emerged as a powerful alternative to X-ray crystallography for the reliable determination of the absolute configuration of chiral molecules in solution. americanlaboratory.com
The process for assigning absolute configuration using VCD is similar to that for ECD. americanlaboratory.com
An experimental VCD spectrum of the enantiopure sample is recorded.
The three-dimensional structures of possible conformers of one enantiomer (e.g., the R-enantiomer) are calculated using computational methods.
The VCD spectrum for each conformer is calculated, and a Boltzmann-averaged spectrum is generated based on the relative free energies of the conformers.
This final calculated spectrum is compared to the experimental one.
A good agreement in the signs and relative intensities of the VCD bands between the measured and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.commdpi.com If the patterns match, the sample has the configuration used in the calculation; if the pattern is a mirror image, the sample has the opposite configuration. americanlaboratory.com
Analysis of Induced Chiroptical Properties in Thin Films and Supramolecular Systems
The chiroptical properties of a molecule like this compound can be significantly influenced by its environment. When incorporated into organized systems such as thin films or supramolecular assemblies, new or enhanced chiroptical effects can be observed. unipi.it
Thin Films: When chiral molecules are organized into a thin film, intermolecular interactions can lead to the formation of well-defined chiral aggregates. This aggregation can dramatically alter the ECD or VCD spectra compared to the molecule in solution. Phenomena such as exciton (B1674681) coupling between the chromophores of adjacent molecules can lead to characteristic split Cotton effects, the signs of which can provide information about the helical arrangement of the molecules in the film. In some cases, large chiroptical effects in thin films arise not from long-range structural chirality but from magneto-electric coupling, also known as natural optical activity. springernature.comimperial.ac.uk
Supramolecular Systems: Incorporating an enantiopure cyclopropyl ketone into a supramolecular host-guest complex can also induce significant changes in its chiroptical properties. nih.gov The defined cavity of a host molecule (e.g., a cyclodextrin (B1172386) or a chiral cage) can restrict the conformational freedom of the guest ketone. This restriction leads to a sharpening and amplification of the ECD or VCD signals, as the molecule is locked into a specific chiral conformation. mdpi.com This effect can be used to enhance sensitivity in chiroptical sensing applications and to study the non-covalent interactions that govern molecular recognition. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the behavior of cyclopropyl (B3062369) ketones. These calculations allow for the exploration of complex potential energy surfaces, the characterization of transient intermediates and transition states, and the rationalization of experimentally observed outcomes.
DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving aryl cyclopropyl ketones. A prominent reaction class is the ring-opening of the strained cyclopropane (B1198618) ring, which can proceed through different pathways depending on the reagents and conditions.
For instance, in samarium(II) iodide (SmI₂)-catalyzed intermolecular couplings, the mechanism involves the formation of a ketyl radical intermediate. The aryl group, such as the 2,5-xylyl moiety, enhances the reactivity by stabilizing this radical through conjugation. nih.govacs.org The subsequent step is the fragmentation of the cyclopropyl ring, which is also promoted by this conjugation. nih.gov
In other reactions, such as the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Cloke–Wilson rearrangement, the mechanism is proposed to be a stepwise process. nih.govacs.org It begins with a nucleophilic attack by the catalyst on the cyclopropane ring, leading to the formation of a zwitterionic intermediate. This is followed by a ring-closure reaction to yield the final product, typically a 2,3-dihydrofuran (B140613), with the catalyst being regenerated. nih.govacs.org Similarly, phosphine-catalyzed ring-opening reactions are shown to proceed via nucleophilic substitution to open the three-membered ring, followed by a series of intramolecular steps. rsc.org
DFT calculations are highly effective in predicting the selectivity of reactions involving cyclopropyl ketones. By comparing the activation energies of different possible reaction pathways, researchers can determine the most likely outcome.
Regioselectivity: In the DABCO-catalyzed Cloke–Wilson rearrangement of substituted cyclopropyl ketones, DFT studies have explored the origin of regioselectivity. The initial nucleophilic attack can occur at different positions on the cyclopropane ring. Calculations show that the regioselectivity is strongly dependent on the nature of the substituents on the cyclopropane moiety. acs.org For phenyl-substituted cyclopropyl ketones, computations correctly predict the experimentally observed preference for nucleophilic attack at the more sterically hindered carbon atom (C2), leading to the formation of a specific regioisomer. acs.org
Chemoselectivity: In photocatalytic [3+2] cycloadditions, the reaction of an unsymmetrically substituted cyclopropyl ketone can potentially lead to different constitutional isomers. Computational modeling can help predict which pathway is favored, explaining the exclusive chemoselectivity observed in the formation of specific cyclopentane (B165970) structures. nih.gov
Stereoselectivity: The stereochemical outcome of reactions, such as the preference for syn versus anti attack in nucleophilic ring-opening, can be rationalized by analyzing the transition state structures. For example, DFT studies have revealed that stabilizing non-covalent interactions, such as C–H···O hydrogen bonds between the catalyst and the substrate, can lower the energy of one transition state relative to another, thereby controlling the stereoselectivity. nih.gov
A key strength of DFT is its ability to map out the entire potential energy surface (PES) for a reaction. This involves locating all stationary points, including reactants, intermediates, transition states, and products, and calculating their relative energies.
The table below presents computed activation free energies for key steps in different cyclopropyl ketone reactions, illustrating how DFT quantifies reaction energetics.
| Reaction | Substrate | Step | Transition State | Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|---|---|
| SmI₂-Catalyzed Coupling | Cyclohexyl Cyclopropyl Ketone | Cyclopropyl-Fragmentation | TS I | 25.4 |
| Phenyl Cyclopropyl Ketone | Radical-Trapping | TS II | 24.6 | |
| DABCO-Catalyzed Rearrangement | Phenyl-Substituted Cyclopropyl Ketone (Path A) | Nucleophilic Attack | TS1d-C2 | 29.0 |
| Phenyl-Substituted Cyclopropyl Ketone (Path B) | Nucleophilic Attack | TS1d-C3 | 34.2 |
Data sourced from computational studies on analogous systems. acs.orgnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions, offering insights into electronic substituent effects.
In the context of cyclopropyl ketone reactions, QTAIM has been used to study the influence of different substituents on the reaction mechanism. rsc.org By analyzing the topological properties of the electron density at bond critical points (BCPs), one can quantify the strength and nature of specific bonds. For instance, QTAIM can be used to assess how the electron-donating or -withdrawing nature of the 2,5-xylyl group influences the electronic structure of the cyclopropane ring and the carbonyl group, thereby affecting its reactivity in processes like nucleophilic attack or radical formation. rsc.orgresearchgate.net This method provides a quantitative basis for understanding the electronic effects that govern reaction pathways and selectivity.
The three-dimensional structure and conformational preferences of a molecule are crucial to its reactivity. For aryl cyclopropyl ketones, a key conformational feature is the orientation of the carbonyl group relative to the cyclopropane ring. Computational studies on the simpler cyclopropyl methyl ketone have identified two primary planar conformations: s-cis and s-trans. uwlax.edu By calculating the potential energy as a function of the dihedral angle between the carbonyl bond and a C-C bond of the ring, the most stable conformer can be identified. For cyclopropyl methyl ketone, the s-cis conformation (torsion angle of 180°) was determined to be the most stable. uwlax.edu
For aryl cyclopropyl ketones like Cyclopropyl 2,5-xylyl ketone, the situation is more complex due to the bulky aryl group. The presence of ortho-substituents (a methyl group at position 2 in this case) can induce a "pre-twisted" ground state conformation where the aryl ring is not coplanar with the carbonyl group. nih.gov This pre-twisting can have significant mechanistic implications, as it can lower the energy barrier for subsequent reaction steps that require non-planar geometries. nih.govmanchester.ac.uk
Electronic Structure Analysis
The unique electronic structure of aryl cyclopropyl ketones is central to their chemical behavior. The system consists of a strained three-membered ring in conjugation with a carbonyl group, which is further conjugated with an aromatic system. This extended π-system allows for significant electronic communication between the different parts of the molecule.
Computational studies reveal that this electronic structure has several key consequences:
Stabilization of Intermediates: The aryl ring plays a crucial role in stabilizing reactive intermediates. In single-electron transfer (SET) reactions, the resulting ketyl radical anion is stabilized by delocalization of the unpaired electron into the aromatic π-system. nih.govacs.org This stabilization lowers the reduction potential of the ketone and facilitates its entry into catalytic cycles. acs.orgscispace.comnih.govnih.gov
Facilitation of Ring Opening: The ring-opening of the cyclopropyl ketyl radical leads to the formation of a distonic radical anion, where the radical and anionic centers are separated. The conjugation with the aryl group facilitates this ring-opening process, which is a key step in many synthetic transformations. nih.govvt.edu
Molecular Orbital Interactions and Their Influence on Reactivity
Computational studies on aryl cyclopropyl ketones, a class of compounds to which this compound belongs, have provided significant insights into the influence of molecular orbital interactions on their reactivity. The reactivity of these ketones is notably enhanced by the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, a process influenced by the conjugation between the aromatic ring and the radical center.
The interaction between the π-orbitals of the 2,5-xylyl group and the p-orbital of the ketyl radical plays a crucial role in dispersing the spin density, which stabilizes the intermediate. This stabilization is a key factor in promoting the ring-opening of the cyclopropyl group. The presence of ortho-substituents on the phenyl ring, in this case, the methyl group at the 2-position, can lead to superior reactivity. This is attributed to a balance between moderate conjugation, which promotes the fragmentation of the cyclopropyl ring, and the pre-twisted nature of the ortho-substituted phenyl group that can circumvent hindrances in subsequent reaction steps.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of this compound. The energy and distribution of these frontier orbitals dictate the molecule's ability to donate or accept electrons, thus influencing its reactivity in various chemical transformations. While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principles of conjugated cyclopropyl molecules suggest that the Walsh orbitals of the cyclopropane ring interact with the π-system of the xylyl ketone moiety. This interaction modulates the energy levels of the frontier orbitals and, consequently, the reactivity of the compound.
Table 1: Key Factors Influencing the Reactivity of Aryl Cyclopropyl Ketones
| Factor | Description | Influence on Reactivity |
| Aryl Ring Conjugation | Interaction between the π-system of the aryl group and the cyclopropyl ketone moiety. | Stabilizes radical intermediates, promoting cyclopropyl ring-opening. |
| Ortho-Substituents | Presence of substituents at the ortho position of the aryl ring. | Can enhance reactivity by balancing conjugation and steric effects. |
| Orbital Interactions | Charge transfer and polarization effects between molecular fragments. | Affects the energy of transition states and reaction pathways. |
| Frontier Molecular Orbitals | The energy and localization of the HOMO and LUMO. | Governs the electron-donating and -accepting capabilities of the molecule. |
Theoretical Understanding of Donor-Acceptor Cyclopropane Behavior
This compound can be classified as a donor-acceptor (D-A) cyclopropane. In this system, the cyclopropyl group, particularly when substituted with the electron-donating 2,5-xylyl group, acts as the donor, while the carbonyl group serves as the electron acceptor. This electronic arrangement is fundamental to the characteristic reactivity of D-A cyclopropanes.
The inherent strain of the three-membered ring, combined with the electronic push-pull effect of the donor and acceptor groups, activates the cyclopropane for a variety of chemical transformations. These transformations often proceed through ring-opening mechanisms, leading to the formation of versatile intermediates.
Theoretical studies of D-A cyclopropanes highlight their ability to act as synthetic equivalents of 1,3-dipoles. The reactivity and the specific reaction pathways are highly dependent on the nature of the donor and acceptor groups, as well as the reaction conditions, such as the choice of catalyst (Brønsted or Lewis acid). For instance, the nucleophilicity of the reaction partner and the stability of the intermediates formed upon ring-opening are critical factors.
In the context of this compound, the 2,5-xylyl group functions as the donor component. The electron-donating nature of the two methyl groups on the phenyl ring enhances the donor capacity of the aryl moiety, thereby influencing the electronic properties and reactivity of the cyclopropane ring. This donor-acceptor character predisposes the molecule to undergo cycloaddition reactions and other transformations involving ring-opening.
Table 2: Characteristics of Donor-Acceptor Cyclopropanes
| Characteristic | Description | Relevance to this compound |
| Electronic Structure | An electron-donating group and an electron-accepting group attached to the cyclopropane ring. | The 2,5-xylyl group is the donor, and the ketone is the acceptor. |
| Activation | The push-pull electronic effect weakens the cyclopropane ring bonds and facilitates ring-opening. | Enhanced reactivity compared to unsubstituted cyclopropanes. |
| Reactivity | Serve as 1,3-dipole synthons in cycloaddition reactions and undergo various ring-opening transformations. | Can participate in reactions to form larger carbo- and heterocyclic systems. |
| Controlling Factors | The nature of the donor/acceptor groups and the reaction conditions (catalysts, etc.). | The specific reactivity can be tuned by the choice of reagents and catalysts. |
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The inherent ring strain of the cyclopropane (B1198618) moiety in cyclopropyl (B3062369) 2,5-xylyl ketone makes it an excellent substrate for ring-opening and rearrangement reactions, providing access to a variety of complex carbocyclic and heterocyclic architectures.
Synthesis of Strained Carbocyclic and Heterocyclic Ring Systems
The reactivity of donor-acceptor cyclopropanes, a class of compounds to which cyclopropyl aryl ketones belong, is well-documented in the synthesis of strained ring systems. The presence of the electron-withdrawing ketone and the electron-donating aryl group activates the cyclopropane ring for nucleophilic or electrophilic attack, leading to ring expansion or rearrangement. For instance, the reaction of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, which share structural similarities with cyclopropyl 2,5-xylyl ketone, can serve as precursors to various bioactive compounds through transformations of the cyclopropane ring. nih.govnih.gov The specific substitution pattern of the 2,5-xylyl group can influence the stereochemical outcome and reaction pathways in these transformations.
Construction of Polycyclic Compounds
Cyclopropyl ketones are valuable precursors for the synthesis of polycyclic systems. Intramolecular radical cyclization reactions initiated by the photochemical excitation of tricyclic α-cyclopropyl ketones have been shown to yield polyquinanes, which are complex polycyclic structures. researchgate.net Similarly, vinylcyclopropanes can be converted into densely functionalized oxabicyclo[3.1.0]hexanols, which can then undergo intramolecular Friedel–Crafts reactions to form novel tetracyclic lactam scaffolds. otago.ac.nz These examples highlight the potential of the cyclopropyl ketone functionality to participate in cascade reactions that build molecular complexity rapidly.
Spirocyclic Compound Synthesis
The cyclopropane ring can also be incorporated into spirocyclic frameworks. Methodologies for the synthesis of spirocyclic cyclopropyl glycosyl-1-phosphate analogues have been developed, demonstrating the feasibility of constructing spiro-fused cyclopropanes. nih.gov Furthermore, spirocyclopropane-annelated heterocycles, such as 1,4-benzoxathianes and 1,4-benzothiazines, have been synthesized from cyclopropyl building blocks. researchgate.net These strategies often involve the reaction of a cyclopropane-containing electrophile with a binucleophilic species.
Precursors for Versatile Functionalized Organic Intermediates
Beyond its direct use in constructing cyclic systems, this compound can be transformed into highly reactive intermediates that serve as valuable synthons for further chemical modifications.
Formation of Homoenolates and β-Keto Radicals
The ring opening of cyclopropyl ketones can lead to the formation of homoenolate equivalents or β-keto radicals, which are synthetically useful intermediates. The generation of β-keto radicals from cyclopropanols, which are closely related to cyclopropyl ketones, can be achieved through single-electron oxidation. researchgate.net These radicals can then participate in various carbon-carbon bond-forming reactions. Similarly, the one-electron reduction of aryl cyclopropyl ketones can generate cyclopropyl ketyl radicals, which can undergo ring opening to form a distonic radical anion, a type of homoenolate equivalent. nih.gov These intermediates are poised for subsequent cycloaddition or fragmentation reactions. The treatment of α,β-unsaturated and cyclopropyl selenyl esters can also lead to the formation of acyl radicals and their corresponding ketene (B1206846) alkyl radical equivalents, which can be utilized in ring synthesis and tandem cyclization reactions. rsc.org
Generation of 4-Oxoalkylboronates for Further Derivatization (e.g., Suzuki-Miyaura Coupling, Reduction)
While direct methods for the generation of 4-oxoalkylboronates from this compound are not explicitly detailed in the provided context, the functional group transformations of related compounds suggest potential pathways. The reactivity of the cyclopropane ring allows for the introduction of various functional groups at the β-position relative to the carbonyl group. Subsequent manipulation of these functionalized products could potentially lead to the formation of a boronate ester. Once formed, these 4-oxoalkylboronates would be highly versatile intermediates, amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Furthermore, the ketone functionality could be selectively reduced to an alcohol, providing another point for molecular diversification.
Synthesis of Dihydrofuran and Dihydropyran Adducts
The reactivity of cyclopropyl ketones, including this compound, makes them valuable precursors in the synthesis of various heterocyclic compounds. One notable application is in the construction of dihydrofuran and dihydropyran rings through formal [3+2] and [3+3] cycloaddition reactions, respectively. These reactions typically proceed via a ring-opening of the cyclopropyl group to form a 1,3-dipole or a related reactive intermediate, which then undergoes cycloaddition with a suitable dipolarophile or dienophile.
Research into the synthesis of cyclopropyl-fused tetrahydrofurans has demonstrated the viability of utilizing vinylcyclopropanes to generate these fused-ring systems. While not directly employing this compound, the principles of these reactions are applicable. For instance, the iodocyclization of vinylcyclopropanes bearing a ketone functionality can lead to the formation of furanyl-fused cyclopropanes chemrxiv.orgotago.ac.nzresearchgate.net. This suggests a potential pathway where this compound, if appropriately functionalized with a vinyl group, could undergo similar transformations to yield dihydrofuran adducts.
The general strategy involves the activation of the cyclopropane ring, often facilitated by the electron-withdrawing nature of the ketone. This activation can be achieved under thermal, photochemical, or Lewis acid-catalyzed conditions. The resulting zwitterionic intermediate can then be trapped by an alkene or alkyne to furnish the five-membered dihydrofuran ring.
While specific examples detailing the use of this compound in these cycloadditions are not prevalent in the literature, the established reactivity of aryl cyclopropyl ketones in [3+2] cycloadditions to form cyclopentanes provides a strong basis for their potential in synthesizing dihydrofurans when reacted with carbonyls or activated alkenes nih.gov. The 2,5-xylyl substituent would likely influence the reactivity and selectivity of these reactions through steric and electronic effects.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Aryl Cyclopropyl Ketone | Alkene | Photocatalyst, Lewis Acid | Densely substituted cyclopentane (B165970) | nih.gov |
| Vinylcyclopropane | N-Iodosuccinimide (NIS) | Electrophilic Iodocyclization | Cyclopropyl-fused Tetrahydrofuran | chemrxiv.orgotago.ac.nz |
Role in Asymmetric Synthesis for Chiral Compound Generation
The inherent strain and unique electronic properties of the cyclopropyl group in ketones like this compound make them excellent substrates for asymmetric transformations. The development of catalytic enantioselective reactions involving cyclopropyl ketones has opened avenues for the synthesis of a wide array of chiral molecules, which are crucial in medicinal chemistry and materials science.
The core principle behind the use of cyclopropyl ketones in asymmetric synthesis lies in the ability to control the stereochemical outcome of their ring-opening or cycloaddition reactions. This is typically achieved through the use of chiral catalysts, which can be chiral Lewis acids, organocatalysts, or transition metal complexes with chiral ligands. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
Development of Enantioselective Routes to Biologically Relevant Scaffolds
A significant focus in asymmetric synthesis is the development of efficient methods to construct molecular scaffolds that form the core of biologically active compounds. Chiral cyclopropane-containing molecules are particularly important as they are key pharmacophores in numerous pharmaceuticals and natural products rochester.edu. This compound serves as a valuable building block in this context, with its aryl ketone moiety providing a handle for various chemical manipulations.
One prominent strategy is the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones nih.gov. This method allows for the enantiocontrolled construction of densely substituted cyclopentane structures, which are common motifs in bioactive molecules. The reaction proceeds through a dual-catalyst system, employing a chiral Lewis acid to control the stereochemistry and a transition metal photoredox catalyst to facilitate the reaction under mild conditions. The 2,5-xylyl group on the ketone would play a role in modulating the electronic properties and steric interactions, thereby influencing the enantioselectivity and yield of the reaction.
Furthermore, chemoenzymatic strategies have emerged for the stereoselective synthesis and diversification of chiral cyclopropyl ketones rochester.edu. Engineered enzymes can catalyze the highly diastereo- and enantioselective construction of these molecules. The resulting optically active cyclopropyl ketones are versatile intermediates that can be further transformed into a diverse library of chiral cyclopropane-containing scaffolds rochester.edu.
The development of these enantioselective routes provides access to novel, biologically relevant chemical space. The ability to generate complex chiral molecules from readily available starting materials like this compound is a testament to the power of modern asymmetric synthesis.
| Reaction Type | Catalyst System | Product Scaffold | Enantiomeric Excess (ee) | Reference |
| Photocatalytic [3+2] Cycloaddition | Chiral Lewis Acid + Photoredox Catalyst | Substituted Cyclopentanes | High | nih.gov |
| Chemoenzymatic Cyclopropanation | Engineered Myoglobin Variant | Chiral Cyclopropyl Ketones | >99% | rochester.edu |
Emerging Trends and Future Directions in Cyclopropyl Ketone Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Recent advancements have focused on the development of novel catalytic systems to control the reactivity and selectivity of reactions involving cyclopropyl (B3062369) ketones. This includes the use of samarium(II) iodide (SmI₂) as a catalyst for formal [3+2] cycloadditions, which has been extended to previously unreactive alkyl cyclopropyl ketones acs.orgrsc.orgnih.gov. Photocatalytic methods using visible light are also gaining prominence for activating cyclopropyl ketones in cycloaddition reactions nih.govnih.govresearchgate.net.
Integration of Flow Chemistry and Other Sustainable Methodologies in Industrial Scale-Up
The principles of green chemistry are increasingly being applied to the synthesis of cyclopropyl ketones. Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processes. For example, the continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using reusable solid acid catalysts mdpi.com. Hydrogen borrowing catalysis represents another sustainable approach for the α-cyclopropanation of ketones, avoiding the use of hazardous reagents nih.gov. Electrochemical methods are also being explored for the generation of ketyl radicals from carbonyl compounds under greener conditions researchgate.net.
Exploration of Undiscovered Reactivity Modes and Rearrangement Pathways
Researchers continue to uncover new modes of reactivity and rearrangement pathways for cyclopropyl ketones. This includes novel cycloaddition reactions and tandem processes that lead to the rapid construction of complex molecular architectures researchgate.net. The unique electronic nature of the cyclopropyl group allows for its participation in a variety of transformations that are not accessible to other ketone derivatives rsc.org.
Advanced Computational Design and Prediction for Rational Synthesis and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the reactivity of cyclopropyl ketones. These methods are used to elucidate reaction mechanisms, rationalize selectivity, and design new reactions rsc.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govwalshmedicalmedia.comresearchgate.net. For example, computational studies have provided detailed insights into the mechanism of SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones and the phosphine-catalyzed ring-opening reactions manchester.ac.uknih.govrsc.org. This synergy between computational prediction and experimental validation is accelerating the discovery of new synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
